Hao Li,
An Ning,
Jie Zhong,
Haijie Zhang,
Ling Liu,
Yunling Zhang,
Xiuhui Zhang,
Xiao Cheng Zeng,
Hong He
PMID: 31874321
DOI:
10.1016/j.chemosphere.2019.125554
Abstract
A recent quantitative measurement of rates of new particle formation (NPF) in urban Shanghai showed that the high rates of NPF can be largely attributed to the sulfuric acid (SA)-dimethylamine (DMA) nucleation due to relatively high DMA concentration in urban atmosphere (Yao et al., Science. 2018, 361, 278). In certain atmospheric conditions, the release of DMA is accompanied with the emission of high concentration of ammonia. As a result, the ammonia (A) may participate in SA-DMA-based NPF. However, the main sources of DMA and A can be different, thereby leading to different mechanism for the SA-DMA-A-based nucleation under different atmospheric conditions. Near industrial sources with relatively high DMA concentration of 10
molecules cm
, the contribution of binary SA-DMA nucleation to cluster formation is 61% at 278 K, representing a dominant pathway for NPF. However, in the region not too close to major source of DMA emission, e.g., near agriculture farmland, the routes involving ternary SA-DMA-A nucleation make a 64% contribution at 278 K with DMA concentration of 10
molecules cm
, showing that A has marked impact on the cluster formation. Under such a condition, we predict that coexisting DMA and A could be detected in the process of NPF. Moreover, at winter temperatures or at higher altitudes, our calculations suggest that the clustering of initial clusters likely involve ternary SA-DMA-A clusters rather than binary SA-DMA clusters. These new insights may be helpful to analyze and predict atmospheric-condition-dependent NFP in either urban or rural regions and/or in different season of the year.
Xiaofei Yin,
Helena Gibbons,
Milena Rundle,
Gary Frost,
Breige A McNulty,
Anne P Nugent,
Janette Walton,
Albert Flynn,
Lorraine Brennan
PMID: 31863680
DOI:
10.1002/mnfr.201900799
Abstract
Fish intake is reported to be associated with certain health benefits; however, accurate assessment of fish intake is still problematic. The objective of this study is to identify fish intake biomarkers and examine relationships with health parameters in a free-living population.
In the NutriTech study, ten participants randomized into the fish group consume increasing quantities of fish for 3 days per week for 3 weeks. Urine is analyzed by NMR spectroscopy. Trimethylamine-N-oxide (TMAO), dimethylamine, and dimethyl sulfone are identified and display significant dose-response with intake (p < 0.05). Fish consumption yields a greater increase in urinary TMAO compared to red meat. Biomarker-derived fish intake is calculated in the National Adult Nutrition Survey cross-sectional study. However, the correlation between fish intake and TMAO (r = 0.148, p < 0.01) and that between fish intake and calculated fish intake (r = 0.142, p < 0.01) are poor. In addition, TMAO shows significantly positive correlation with serum insulin and insulin resistance in males and the relationship is more pronounced for males with high dietary fat intake.
Urinary TMAO displays a strong dose-response relationship with fish intake; however, use of TMAO alone is insufficient to determine fish intake in a free-living population.
Pu Ge,
Gen Luo,
Wei Huang,
Hongbin Xie,
Jingwen Chen,
Yi Luo
PMID: 31739252
DOI:
10.1016/j.chemosphere.2019.125323
Abstract
Amines are important atmospheric nucleation precursors in polluted areas. However, specific roles of various amines in enhancing the stability of pre-nucleation clusters are poorly understood. Herein, different roles of trimethylamine (TMA) and monoethanolamine (MEA) in the formation of sulfuric acid (SA)-based pre-nucleation clusters were investigated. The hydration effects of up to four water (W) molecules on the interaction of the acid-base pairs of (TMA)(SA) and (MEA)(SA) were computationally investigated at the M06-2X/6-311++G (3df, 3pd) level of theory. Results show that the formation thermodynamics of key intermediate clusters are different with amines. Besides, MEA-enhanced formation of pre-nucleation clusters plays an important role in environments with high humidity while TMA may be the dominant nucleation precursors in dry conditions. The concentration of dominant MEA-containing pre-nucleation cluster is at least three orders of magnitude higher than that of TMA and dimethylamine near emission sources at conditions of T = 298.15 K and RH = 60%, indicating that alkanolamine may play an important role in atmospheric nucleation. Furthermore, the hydration of MEA is easier than that of alkylamines. Our results put forward the need to distinguish the performance of different types of amine under specific conditions to better model the new particle formation events in highly polluted areas. Besides, this study indicates that alkanolamines such as MEA are important participator in new particle formation.
Qiu Wu,
Yan Zhao,
Xiangnan Zhang,
Xingbin Yang
PMID: 31532423
DOI:
10.1039/c9fo00954j
Abstract
Gut microbiota-dependent metabolites trimethylamine N-oxide (TMAO), trimethylamine (TMA) and dimethylamine (DMA) from dietary methylamines have recently gained much attention due to their high association with chronic kidney disease risk. Hence a simpler and faster performance liquid chromatography-tandem mass spectrometry method was developed and validated. The quantitative analysis was achieved within 6 min by using Agilent 6460C UPLC-MS/MS with 10% methyl alcohol isocratic elution and was more simple, convenient and rapid than that of previously reported methods. Furthermore, method verification results showed that the method correlation coefficient was 0.99978293, 0.99997514 and 0.98784721, and the detection limit was 0.121, 8.063 and 0.797 μg L-1, and the precision of the retention time and peak area of analytes was less than 0.331 and 3.280, respectively. The method was applied to simultaneously determine TMAO, TMA and DMA in the urine and serum from mice treated with normal, high l-carnitine, or high choline diet. Quantitative recoveries of TMAO, TMA and DMA were in the range of 94.2%-101.0%, and the RSD values were lower than 5.17%. The proposed UPLC-MS/MS-based assay should be of value for further evaluating TMAO as a risk marker and for examining the effect of dietary factors on TMAO metabolism.
Xiaoyu Luo,
Loong-Tak Lim
PMID: 31614764
DOI:
10.3390/molecules24203673
Abstract
Colorimetric indicators are versatile for applications such as intelligent packaging. By interacting with food, package headspace, and/or the ambient environment, color change in these indicators can be useful for reflecting the actual quality and/or monitoring distribution history (e.g., time and temperature) of food products. In this study, indicator dyes based on cinnamil and quinoxaline derivatives were synthesized using aroma compounds commonly present in food: diacetyl, benzaldehyde,
-tolualdehyde and
-anisaldehyde. The identities of cinnamil and quinoxaline derivatives were confirmed by Fourier transform infrared (FT-IR) spectroscopy, mass spectrometry (MS),
H nuclear magnetic resonance (NMR) and
C NMR analyses. Photophysical evaluation showed that the orange-colored cinnamil derivatives in dimethylsulfoxide (DMSO) turned to dark brownish coloration when exposed to strong alkalis. The cinnamil and acid-doped quinoxaline derivatives were sensitive to volatile amines commonly present during the spoilage in seafood. Quinoxaline derivatives doped by strong organic acid were effective as pH indicators for volatile amine detection, with lower detection limits than cinnamil. However, cinnamil exhibited more diverse color profiles than the quinoxaline indicators when exposed to ammonia, trimethylamine, triethylamine, dimethylamine, piperidine and hydrazine. Preliminary tests of acid-doped quinoxaline derivatives on fresh fish demonstrated their potential as freshness indicators in intelligent packaging applications.
Fahim Amini Tapouk,
Ramin Nabizadeh,
Simin Nasseri,
Alireza Mesdaghinia,
Hassan Khorsandi,
Amir Hossein Mahvi,
Elham Gholibegloo,
Mahmood Alimohammadi,
Mehdi Khoobi
PMID: 30677648
DOI:
10.1016/j.jhazmat.2019.01.028
Abstract
Novel graphene oxide (GO)-based adsorbent embedded with epichlorohydrin (ECH) as a coupling agent and dimethylamine (DMA) as a ligand (GO-ECH-DMA) were prepared and employed for endotoxin removal from aqueous solutions. The physicochemical properties of nanocomposite were fully characterized. The model attributed to batch adsorption process was optimized employing response surface methodology (RSM) via various parameters such as pH, GO-ECH-DMA dosage, and contact time and endotoxin concentration. The p-value with low probability (<0.00001), determination coefficient (R
=0.99) and the non-significant lack of fit (p > 0.05) showed a quadratic model with a good fit with experimental terms. The synergistic effects of the linear term of contact time and GO-ECH-DMA dosage on endotoxin removal were significant. The optimum condition for endotoxin removal was obtained at pH of 5.52, GO-ECH-DMA dosage of 21 mgL
, contact time of 56 min and endotoxin concentration of 51.3 endotoxin units per milliliter (EUmL
). The equilibrium was the better explained by Langmuir isotherm with the maximum monolayer adsorption capacity of 121.47 EUmg-1, while the kinetics of the endotoxin adsorption process was followed by the pseudo-second-order model. The adsorbent could be recycled with NaOH. The possible mechanisms of endotoxin adsorption were proposed by hydrogen-bonding, π-π stacking, and electrostatic interaction.
Yu-Jie Liang,
Pan Wang,
Hui-Ping Wang,
Ding-Xin Long,
Ying-Jian Sun,
Yi-Jun Wu
PMID: 31740703
DOI:
10.1038/s41598-019-52787-1
Abstract
As a major kind of carbamate insecticide, propoxur plays an important role in agriculture, veterinary medicine, and public health. The acute toxicity of propoxur is mainly neurotoxicity due to the inhibition of cholinesterase. However, little is known regarding the toxicity of propoxur upon long-term exposure at low dose. In this study, Wistar rats were orally administrated with low dose (4.25 mg/kg body weight/day) for consecutive 90 days. And the urine samples in rats treated with propoxur for 30, 60, and 90 days were collected and analyzed by employing
H NMR-based metabolomics approach. We found that propoxur caused significant changes in the urine metabolites, including taurine, creatinine, citrate, succinate, dimethylamine, and trimethylamine-N-oxide. And the alteration of the metabolites was getting more difference compared with that of the control as the exposure time extending. The present study not only indicated that the changed metabolites could be used as biomarkers of propoxur-induced toxicity but also suggested that the time-course alteration of the urine metabolomic profiles could reflect the progressive development of the toxicity following propoxur exposure.
Udayanga S Wanninayake,
Bishnu Subedi,
Paul F Fitzpatrick
PMID: 31604072
DOI:
10.1016/j.abb.2019.108136
Abstract
The flavoprotein trimethylamine dehydrogenase is a member of a small class of flavoproteins that catalyze amine oxidation and transfer the electrons through an Fe/S center to an external oxidant. The mechanism of amine oxidation by this family of enzymes has not been established. Here, we describe the use of pH and kinetic isotope effects with the slow substrate dimethylamine to study the mechanism. The data are consistent with the neutral amine being the form of the substrate that binds productively at the pH optimum, since the pK
seen in the k
/K
pH profile for a group that must be unprotonated matches the pK
of dimethylamine. The
(k
/K
) value decreases to unity as the pH decreases. This suggests the presence of an alternative pathway at low pH, in which the protonated substrate binds and is then deprotonated by an active-site residue prior to oxidation. The k
and
k
values both decrease to limiting values at low pH with similar pK
values. This is consistent with a step other than amine oxidation becoming rate-limiting for turnover.
Tomasz Sozański,
Alicja Z Kucharska,
Jerzy Wiśniewski,
Mariusz G Fleszar,
Andrzej Rapak,
Agnieszka Gomułkiewicz,
Piotr Dzięgiel,
Jan Magdalan,
Beata Nowak,
Dorota Szumny,
Agnieszka Matuszewska,
Narcyz Piórecki,
Adam Szeląg,
Małgorzata Trocha
PMID: 30599888
DOI:
10.1016/j.phymed.2018.09.175
Abstract
Although fruit and vegetable-rich diets have beneficial effects on cardiovascular diseases, we have little knowledge of the impact of fruits and their constituents, iridoids and anthocyanins, on the l-arginine-ADMA-DDAH pathway. Our previous study demonstrated the modulation of those factors by the oral administration of the cornelian cherry fruit.
We have assessed the effects of the oral administration of two main constituents isolated from the cornelian cherry fruit, iridoid loganic acid and anthocyanins, on l-arginine, its derivatives (ADMA, SDMA), metabolites (DMA, l-citrulline), and the hepatic DDAH activity and its isoform expression in rabbits fed a high-cholesterol diet. We have also analyzed eNOS expression in the thoracic aorta as well as the redox status in blood.
In the present study, we used an animal model of diet induced atherosclerosis. For 60 days, white New Zealand rabbits were fed a standard diet, a 1% cholesterol enriched diet, or concomitantly with the investigated substances. l-arginine, ADMA, SDMA, DMA, and l-citrulline were assessed using the LC-MS/MS method. DDAH activity and redox parameters were analyzed spectrophotometrically. DDAH1 and DDAH2 isoform expressions were assessed by western blotting, mRNA expression of eNOS was quantified by real-time PCR.
We demonstrated that the administration of loganic acid (20 mg/kg b.w.), and to a lesser extent of anthocyanins (10 mg/kg b.w.), caused an increase in the l-arginine level and the l-arginine/ADMA ratio. Also, both substances decreased ADMA, DMA, and l-citrulline, but not SDMA levels. Anthocyanins, but not loganic acid, enhanced the activity of DDAH in the liver. Anthocyanins also significantly enhanced both DDAH1 and DDAH2 expression, while loganic acid to a lesser extent enhanced DDAH1 but not DDAH2 expression. Both loganic acid and anthocyanins pronouncedly increased mRNA expression of eNOS in thoracic aortas. Both loganic acid and anthocyanins reversed the blood glutathione level depleted by dietary cholesterol. Cholesterol feeding decreased the blood GPx level, and the change was not reversed by anthocyanins or loganic acid. We did not observe any significant differences in the blood levels of MDA or SOD among the groups.
Iridoids and anthocyanins may modulate the l-arginine-ADMA pathway in subjects fed a high-cholesterol diet.